An In-depth Technical Guide to 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, also known as hexahydromellitic acid, is a versatile saturated polycarboxylic acid with a wide range of potential applications in polymer chemistry, materials science, and pharmaceuticals. Its cyclohexane backbone, adorned with six carboxylic acid groups, allows for a rich stereochemistry and diverse coordination behavior, making it a molecule of significant scientific interest. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, stereoisomers, coordination chemistry, and potential biological activities of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid, with a focus on experimental protocols and data presentation for the scientific community.
Introduction
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid (C₁₂H₁₂O₁₂) is a cyclic organic compound featuring a cyclohexane ring substituted with six carboxyl groups.[1][2][3] This structure imparts a high degree of functionality, leading to its use as a key intermediate in the synthesis of polymers such as nylon, as well as in the production of plasticizers and lubricants.[3] Furthermore, its ability to form strong hydrogen bonds and its multiple acidic protons make it an interesting candidate for various applications, including as an acidulant in the food industry.[3] The stereoisomerism of this molecule, arising from the relative orientations of the six carboxyl groups, significantly influences its physical and chemical properties, including its coordination chemistry and potential biological activity.[3]
Synthesis
The primary and most established method for the synthesis of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid is the catalytic hydrogenation of its aromatic precursor, mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid).[4] This reaction involves the reduction of the aromatic ring to a saturated cyclohexane ring.
Catalytic Hydrogenation of Mellitic Acid
The hydrogenation of mellitic acid is typically carried out using a heterogeneous catalyst under elevated temperature and pressure. Rhodium on carbon (Rh/C) has been shown to be a particularly effective catalyst for the complete hydrogenation of aromatic rings in aqueous media.[4]
Experimental Protocol: Synthesis of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid
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Materials:
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Mellitic acid (Benzene-1,2,3,4,5,6-hexacarboxylic acid)
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10% Rhodium on activated carbon (Rh/C) catalyst
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Deionized water
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Hydrogen gas (high purity)
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High-pressure autoclave equipped with a magnetic stirrer and temperature controller
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-
Procedure:
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In a high-pressure autoclave, a solution of mellitic acid in deionized water is prepared.
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The 10% Rh/C catalyst is added to the solution. The catalyst loading is typically in the range of 5-10 mol% with respect to the substrate.
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The autoclave is sealed and purged several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
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The reaction mixture is heated to a temperature of approximately 80°C with vigorous stirring.
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The autoclave is then pressurized with hydrogen gas to a pressure of 5 atmospheres.[4]
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The reaction is allowed to proceed for a set period, typically several hours, with continuous monitoring of hydrogen uptake to gauge the reaction progress.
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Upon completion, the autoclave is cooled to room temperature and carefully depressurized.
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The reaction mixture is filtered to remove the heterogeneous catalyst.
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The aqueous solution is then concentrated under reduced pressure to yield the crude 1,2,3,4,5,6-cyclohexanehexacarboxylic acid.
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The product can be further purified by recrystallization from a suitable solvent system, such as water or a water/ethanol mixture.
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Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid.
Physicochemical Properties and Stereoisomers
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is a colorless, crystalline solid.[3] Its physical properties are significantly influenced by the stereochemistry of the six carboxylic acid groups. There are several possible stereoisomers, with the all-cis isomer being of particular interest in coordination chemistry.[5] The molecule can exist in different chair and boat conformations, with the relative stability of each conformer depending on the specific isomer.[6]
Table 1: Physicochemical Properties of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂O₁₂ | [1][3][7] |
| Molecular Weight | 348.22 g/mol | [7] |
| Appearance | Colorless to white crystalline solid | [3] |
| Melting Point | Inconsistent data reported (-34 °C to 288 °C dec.) | [8] |
| Solubility | Soluble in water and polar organic solvents | [3] |
| pKa | Multiple pKa values due to six carboxyl groups | [3] |
Note: The melting point data for 1,2,3,4,5,6-cyclohexanehexacarboxylic acid is highly inconsistent in the literature, likely due to the presence of different stereoisomers and varying levels of hydration. Further experimental verification is required to establish definitive values for each isomer.
Spectroscopic Characterization
The characterization of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid and its isomers relies on standard spectroscopic techniques.
Experimental Protocols for Spectroscopic Analysis:
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Fourier-Transform Infrared (FTIR) Spectroscopy:
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Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
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Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
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Expected Absorptions: A broad absorption band in the region of 3500-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups, and a strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the carboxyl groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
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¹H NMR: The spectrum will show signals for the methine protons on the cyclohexane ring. The chemical shifts and coupling patterns will be complex and highly dependent on the stereoisomer.
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¹³C NMR: The spectrum will show signals for the carboxyl carbons and the methine carbons of the cyclohexane ring. The number of unique signals will depend on the symmetry of the isomer. For example, the highly symmetric all-cis isomer is expected to show fewer signals than less symmetric isomers.
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Mass Spectrometry (MS):
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Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.
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Expected Ion: The mass spectrum will show a peak corresponding to the deprotonated molecule [M-H]⁻ or other adducts depending on the solvent system used.
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Table 2: Representative Spectroscopic Data
| Technique | Key Features |
| FTIR (KBr) | Broad O-H stretch (~3000 cm⁻¹), strong C=O stretch (~1700 cm⁻¹) |
| ¹H NMR (D₂O) | Complex multiplets for cyclohexane protons |
| ¹³C NMR (D₂O) | Signals for carboxyl carbons and cyclohexane methine carbons |
| MS (ESI) | [M-H]⁻ ion at m/z ~347.02 |
Coordination Chemistry
The six carboxylate groups of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid make it an excellent multidentate ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). The stereochemistry of the ligand plays a crucial role in determining the dimensionality and topology of the resulting coordination network.
The all-cis isomer, in particular, has been used to synthesize two- and three-dimensional coordination polymers with lanthanide ions such as Praseodymium (Pr³⁺), Neodymium (Nd³⁺), Erbium (Er³⁺), and Ytterbium (Yb³⁺).[1] In these structures, the deprotonated carboxylate groups coordinate to the metal centers, leading to the formation of extended networks. For instance, in some lanthanide complexes, the tri-protonated H₃chhc³⁻ anion adopts a cis-e,a,e,a,e,a-conformation with the central cyclohexane ring in a chair-shaped configuration.[1]
Signaling Pathway Diagram: Ligand-Metal Coordination
Caption: Formation of a metal-organic framework from the ligand and a metal ion.
Potential Applications in Drug Development and Biological Systems
While research on the specific biological activities of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid is still emerging, related cyclohexane carboxylic acid derivatives have shown promising biological activities, including antimicrobial and anti-inflammatory properties.[9][10] The rigid and polyfunctional nature of the cyclohexanehexacarboxylic acid scaffold makes it an attractive starting point for the design of new therapeutic agents.
The ability of polycarboxylic acids to form stable complexes with metal ions also suggests potential applications in drug delivery, where they could act as carriers for metal-based drugs or as components of stimuli-responsive hydrogels.[11] Further research is needed to explore the potential of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid and its derivatives in these areas.
Conclusion
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is a fascinating molecule with a rich chemistry and a wide array of potential applications. The synthesis via catalytic hydrogenation of mellitic acid provides a direct route to this versatile compound. The diverse stereoisomers of this molecule offer a platform for tuning its physical, chemical, and biological properties. Its demonstrated ability to form complex coordination networks with metal ions opens up exciting possibilities in the field of materials science. While its biological activities are not yet fully elucidated, the broader class of cyclohexane carboxylic acids shows promise, suggesting that this molecule may hold untapped potential in the realm of drug discovery and development. This technical guide provides a foundational understanding for researchers and scientists to further explore and harness the unique properties of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid.
References
- 1. Item - Syntheses and crystal structures of four lanthanide complexes based on two tri-protonated hexacarboxylic acids of 1,2,3,4,5,6-cyclohexane-hexacarboxylic acid and mellitic acid - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 2216-84-4: 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid [cymitquimica.com]
- 4. A Mild and Facile Method for Complete Hydrogenation of Aromatic Nuclei in Water [organic-chemistry.org]
- 5. 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | 2216-84-4 [chemicalbook.com]
- 6. Cyclohexane-1,2,3,4,5,6-hexol - Wikipedia [en.wikipedia.org]
- 7. 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | C12H12O12 | CID 102227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cyclohexane-1,2,3,4,5,6-hexacarboxylic acid|2216-84-4 - MOLBASE Encyclopedia [m.molbase.com]
- 9. mdpi.com [mdpi.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Cyclodextrins in drug delivery: applications in gene and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
